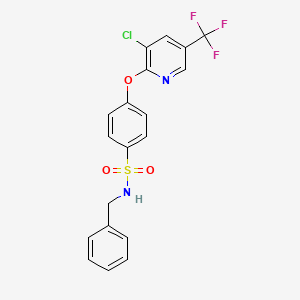
N-Benzyl-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPTES, which is an abbreviation for its chemical name. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism. In recent years, BPTES has gained much attention as a potential therapeutic agent for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Prevention : This compound has been used as an intermediate in the synthesis of small molecular antagonists targeting HIV-1 infection prevention (Cheng De-ju, 2015).
Treatment of Idiopathic Pulmonary Fibrosis and Cough : Related benzenesulfonamide compounds have been proposed for treating idiopathic pulmonary fibrosis and cough (P. Norman, 2014).
Carbonic Anhydrase Inhibitors : Chlorinated pyrrolidinone-bearing benzenesulfonamides, which are structurally similar, have been investigated for their affinity and selectivity against human carbonic anhydrases, showing potential for cancer treatment (Benas Balandis et al., 2020).
Antimicrobial and Anticancer Evaluation : Certain derivatives of benzenesulfonamides have shown significant antimicrobial and anticancer activities in vitro, indicating their potential in drug development (Mahesh K. Kumar et al., 2014).
Potential Anticancer Agents : Novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, related to the compound , have been synthesized as potential anticancer agents (J. Sławiński et al., 2012).
Anti-Inflammatory and Anticancer Activities : Celecoxib derivatives, structurally related to the compound, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Ş. Küçükgüzel et al., 2013).
Photophysicochemical Properties : Research has been conducted on the photophysicochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, showing potential in photocatalytic applications (Gülen Atiye Öncül et al., 2021).
Chemoselective Oxidation Protocol : A study demonstrated a mild and selective oxidation protocol for alcohols and ethers using a sulfonimide reagent related to the compound (Amey V. Palav et al., 2021).
Progesterone Receptor Antagonists : Benzenesulfonanilide derivatives have been developed as nonsteroidal progesterone receptor antagonists, indicating their potential in treating various diseases (Ayumi Yamada et al., 2016).
Anticancer Activity : Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity, showing significant potential against cancer cell lines (Kamil Brożewicz & J. Sławiński, 2012).
Antimicrobial Activity : A study on the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide demonstrated its effectiveness against various bacteria (A.O. Ijuomah et al., 2022).
Eigenschaften
IUPAC Name |
N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O3S/c20-17-10-14(19(21,22)23)12-24-18(17)28-15-6-8-16(9-7-15)29(26,27)25-11-13-4-2-1-3-5-13/h1-10,12,25H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZNUUSZUBVHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

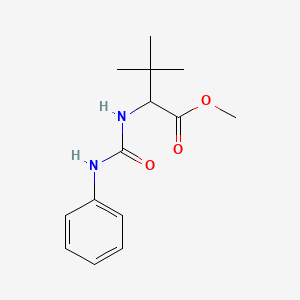


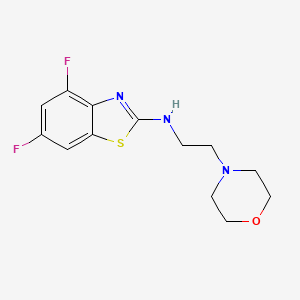
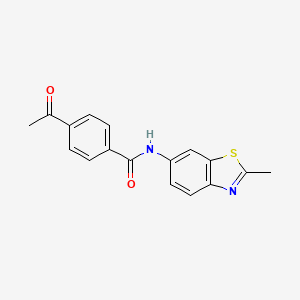
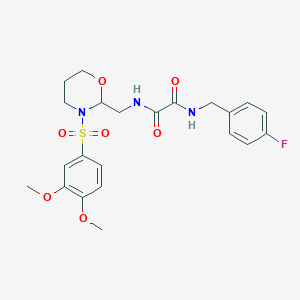
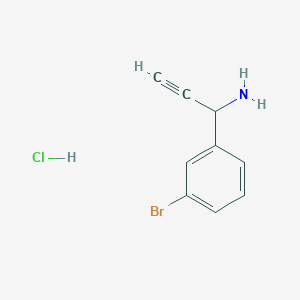
![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)
![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)
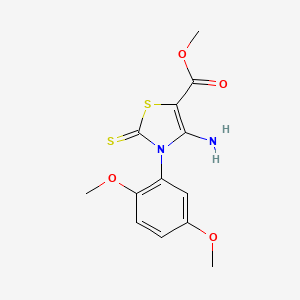
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)